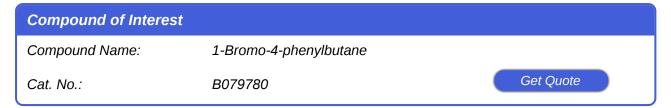


Commercial Suppliers of 1-Bromo-4phenylbutane for Research: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercial suppliers of **1-Bromo-4-phenylbutane**, a key intermediate in pharmaceutical research and development. The guide includes a comparative analysis of supplier offerings, detailed experimental protocols for its application in synthesis, and visualizations of relevant biological signaling pathways.

Commercial Supplier Landscape

1-Bromo-4-phenylbutane is readily available from a variety of chemical suppliers catering to the research and development sector. Key considerations for procurement include purity, available quantities, and cost. Below is a summary of offerings from prominent suppliers.



Supplier	Purity	Available Quantities	Price (USD)
Thermo Fisher Scientific (Alfa Aesar)	98%	1g, 5g, 25g	\$57.25 (1g), \$143.65 (5g)
Sigma-Aldrich (Merck)	≥95.0% (GC)	1g, 10g	~\$27.67 (1g)
Oakwood Chemical	90%	250mg, 1g, 5g, 10g	\$11.00 (250mg), \$16.00 (1g), \$60.00 (5g), \$104.00 (10g)
TCI America	>98.0% (GC)	5g, 25g	Not readily available
P212121	>90%	1g, 5g	\$46.00 (1g)

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to visit the supplier's website for the most current pricing information.

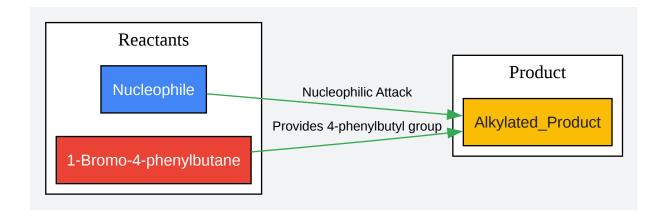
Applications in Pharmaceutical Synthesis

1-Bromo-4-phenylbutane is a versatile alkylating agent widely employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its primary role is to introduce a 4-phenylbutyl moiety into a target molecule, often through nucleophilic substitution reactions. A prominent application is in the synthesis of antihistamines, such as Ebastine and Fexofenadine, and other CNS-active compounds.

Key Role as an Alkylating Agent

The chemical structure of **1-Bromo-4-phenylbutane** features a reactive bromine atom attached to a butyl chain, which is, in turn, linked to a phenyl group. The bromine atom serves as a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This reactivity is harnessed in various synthetic transformations. Alkylating agents like **1-Bromo-4-phenylbutane** work by covalently binding to nucleophilic sites on other molecules.[1]





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A diagram illustrating the role of **1-Bromo-4-phenylbutane** in alkylation.

Experimental Protocols

The following section provides a detailed methodology for a key synthetic step involving **1-Bromo-4-phenylbutane**: the N-alkylation of a piperidine derivative. This reaction is a cornerstone in the synthesis of several commercially available drugs.

General Protocol for N-Alkylation of 4-(4-chlorophenyl)-4-hydroxypiperidine

This protocol describes the synthesis of an intermediate used in the development of various CNS-active agents.[2]

Materials:

- 4-(4-chlorophenyl)-4-hydroxypiperidine
- 1-Bromo-4-phenylbutane
- Potassium carbonate (K₂CO₃)
- Acetone
- Round-bottom flask
- Reflux condenser

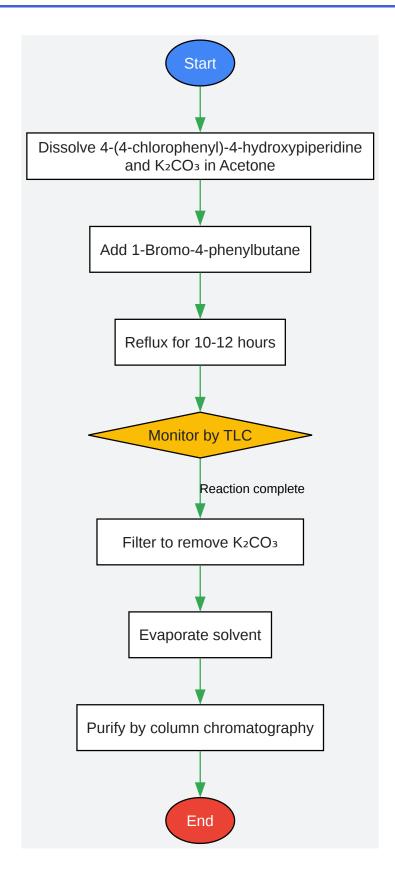


- Magnetic stirrer and stir bar
- Heating mantle
- Standard glassware for workup and purification

Procedure:

- To a solution of 4-(4'-chlorophenyl)-4-hydroxypiperidine (1 equivalent) in acetone, add potassium carbonate (2-3 equivalents).
- Stir the mixture at room temperature for 15-20 minutes.
- Add **1-Bromo-4-phenylbutane** (1.1 equivalents) to the reaction mixture.
- Heat the reaction mixture to reflux and maintain for 10-12 hours.
- Monitor the progress of the reaction by thin-layer chromatography (TLC).
- After completion, filter the reaction mixture to remove potassium carbonate.
- Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired N-alkylated product.





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An experimental workflow for N-alkylation.



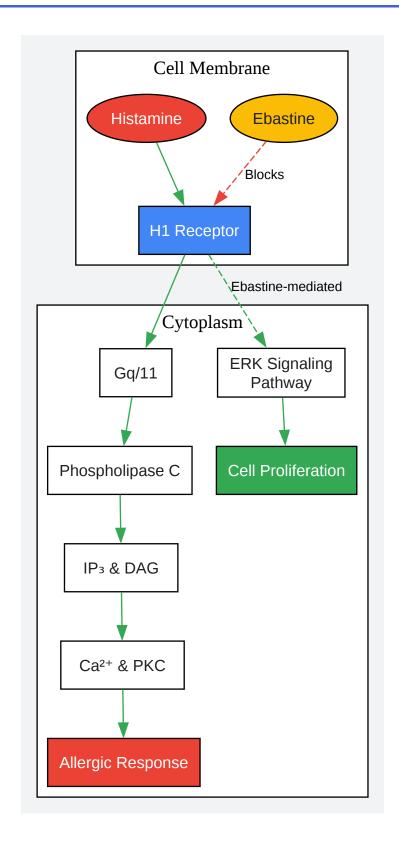
Signaling Pathways of Drugs Synthesized Using 1-Bromo-4-phenylbutane Derivatives

The phenylbutylpiperidine scaffold, often constructed using **1-Bromo-4-phenylbutane**, is a common feature in drugs that target G-protein coupled receptors (GPCRs).

Ebastine and the H1 Receptor Signaling Pathway

Ebastine is a second-generation antihistamine that acts as a selective antagonist of the histamine H1 receptor.[3][4] By blocking this receptor, it prevents the downstream signaling cascade initiated by histamine, thereby alleviating allergic symptoms. Recent studies have also suggested that Ebastine can promote hair growth by influencing the ERK signaling pathway in human follicle dermal papilla cells.[5]





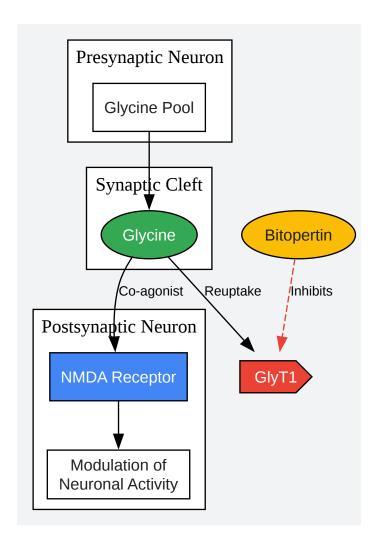
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A simplified diagram of the H1 receptor signaling pathway and the effect of Ebastine.



Bitopertin and the Glycine Transporter 1 (GlyT1) Pathway

While not directly synthesized from **1-Bromo-4-phenylbutane**, the structural motifs found in drugs like Bitopertin can be accessed through similar synthetic strategies. Bitopertin is an inhibitor of the glycine transporter 1 (GlyT1). By blocking GlyT1, it increases the concentration of glycine in the synaptic cleft, which in turn potentiates the activity of NMDA receptors. This mechanism has been explored for the treatment of schizophrenia and other neurological disorders. More recently, its role in restricting glycine uptake to modulate heme synthesis is being investigated for hematologic diseases like erythropoietic protoporphyria.[6][7][8]



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The mechanism of action of Bitopertin as a GlyT1 inhibitor.



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